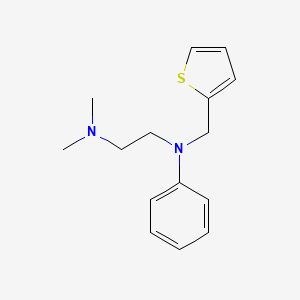
Methaphenilene
概要
説明
準備方法
メファフェニレンは、N,N-ジメチル-N'-フェニルエタン-1,2-ジアミンを2-(クロロメチル)チオフェンでアルキル化することにより合成できます . この反応は通常、アルキル化プロセスを促進するために水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用します。 反応条件には、50〜70°Cの温度範囲を維持し、ジクロロメタンまたはトルエンなどの有機溶媒を使用することが含まれます .
工業的な設定では、メファフェニレンの製造は同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業用グレードの試薬と溶媒を使用し、反応は高収率と純度を確保するために、正確な温度と圧力制御を備えた大型反応器で行われます .
化学反応の分析
メファフェニレンは、以下を含むさまざまな化学反応を起こします。
酸化: メファフェニレンは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: メファフェニレンは求核置換反応を起こし、チオフェン環がハロゲン化物やアミンなどのさまざまな求核剤で置換されます.
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、過マンガン酸カリウムによる酸化は通常スルホキシドを生成し、水素化リチウムアルミニウムによる還元は第2級アミンを生成します .
科学的研究の応用
メファフェニレンは、以下を含むいくつかの科学研究における応用があります。
作用機序
メファフェニレンは、ヒスタミンH1受容体を遮断することにより作用し、ヒスタミンが結合してアレルギー症状を引き起こすのを防ぎます . さらに、ムスカリン受容体に対するアセチルコリンの作用を阻害することにより、抗コリン作用を示します . この二重の作用機序により、かゆみ、くしゃみ、鼻水などの症状が軽減されます .
メファフェニレンの分子標的は、ヒスタミンH1受容体とムスカリンアセチルコリン受容体です。 その作用に関与する経路は、主にヒスタミン誘導シグナル伝達の阻害とアセチルコリンを介した神経伝達の阻害に関連しています .
類似化合物との比較
生物活性
Methaphenilene, also known as Diatrin, is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article delves into the various aspects of its biological activity, including its metabolism, potential therapeutic effects, and safety profile.
Chemical Structure and Properties
This compound hydrochloride is characterized by its structural formula, which includes a methoxy group. It appears as a white crystalline substance and is soluble in water, which facilitates its absorption in biological systems .
Metabolism and Pharmacokinetics
Recent studies have highlighted the metabolic pathways of this compound. An in vitro study compared the metabolism of this compound with that of related compounds like pyribenzamine and methapyriline. The findings indicated that this compound undergoes extensive N-oxide formation, which is more significant than the metabolic pathways observed for methapyriline. Notably, this compound does not produce amide metabolites, a pathway associated with carcinogenic effects seen in other compounds .
Table 1: Metabolic Pathways of this compound
| Compound | Metabolites Identified | Key Metabolic Pathways |
|---|---|---|
| This compound | 7 | N-oxide formation |
| Pyribenzamine | 6 | N-oxide formation |
| Methapyriline | 1 (amide) | Amide formation |
Antimicrobial Effects
This compound has shown promising antimicrobial properties in various studies. It has been tested against a range of microorganisms, demonstrating efficacy against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
In neuropharmacological studies, this compound exhibited neuroprotective properties. It was found to reduce oxidative stress in neuronal cells and improve cell viability under conditions that induce neurotoxicity. This effect may be mediated through the modulation of antioxidant pathways and inhibition of apoptotic signaling .
Safety Profile and Toxicology
The safety profile of this compound has been evaluated through both animal studies and human case reports. It has been generally well-tolerated, with few adverse effects reported at therapeutic doses. However, long-term exposure studies are necessary to fully understand its safety profile and any potential toxicological effects.
特性
CAS番号 |
493-78-7 |
|---|---|
分子式 |
C15H20N2S |
分子量 |
260.4 g/mol |
IUPAC名 |
N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3 |
InChIキー |
LDYJXVUOVPVZKA-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |
正規SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |
外観 |
Solid powder |
Key on ui other cas no. |
493-78-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
7084-07-3 (hydrochloride) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Methaphenilene; W 50 Base; W-50 Base; W50 Base. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















